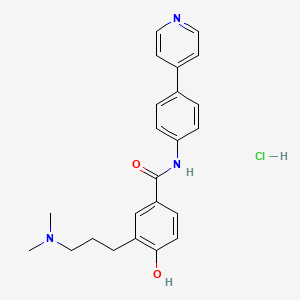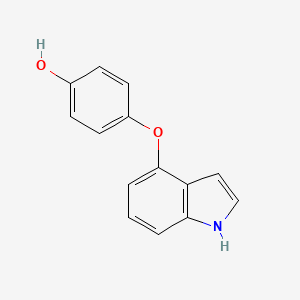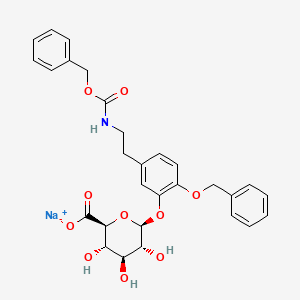
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride
Vue d'ensemble
Description
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxy group, and a pyridinylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzoic acid with 4-(4-pyridinyl)aniline to form an intermediate product. This intermediate is then reacted with 3-(dimethylamino)propyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. Purification steps such as recrystallization and chromatography are employed to isolate the compound from any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a nitro group would produce an amine.
Applications De Recherche Scientifique
3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism by which 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can include inhibition of inflammatory mediators or modulation of neurotransmitter systems, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide: Lacks the dimethylamino group, resulting in different reactivity and applications.
3-(Dimethylamino)propyl)-4-hydroxybenzamide: Does not contain the pyridinylphenyl group, affecting its biological activity.
Uniqueness
The presence of both the dimethylamino group and the pyridinylphenyl group in 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide monohydrochloride makes it unique. This combination of functional groups enhances its reactivity and broadens its range of applications in scientific research.
Propriétés
IUPAC Name |
3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2.ClH/c1-26(2)15-3-4-19-16-20(7-10-22(19)27)23(28)25-21-8-5-17(6-9-21)18-11-13-24-14-12-18;/h5-14,16,27H,3-4,15H2,1-2H3,(H,25,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDSRNNZTVHCKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=NC=C3)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169413 | |
| Record name | 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172854-55-6 | |
| Record name | 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172854556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(4-pyridinyl)phenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-(Dimethylamino)propyl)-4-hydroxy-N-(4-(pyridin-4-yl)phenyl)benzamide hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W3MCW3DHS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[5-(oxan-4-yl)-2-propan-2-ylpyrazol-3-yl]formamide](/img/structure/B13867350.png)
![4-[(4-Chlorophenyl)methyl]-2-(hydroxymethyl)phenol](/img/structure/B13867370.png)






![5-chloro-2-phenyl-[1,2,4]Triazolo[1,5-c]pyrimidine](/img/structure/B13867406.png)


